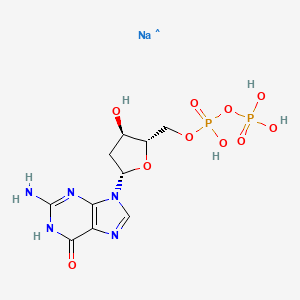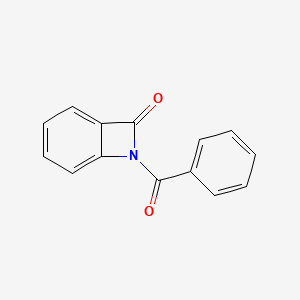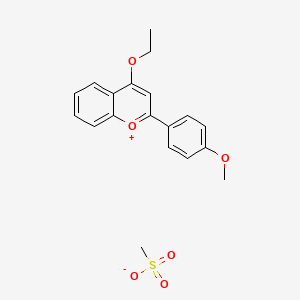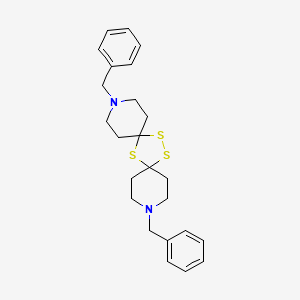
3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Sulfur dichloride and a suitable base (e.g., triethylamine).
Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete incorporation of sulfur atoms into the spiro structure.
Step 3: Final Purification
Methods: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane typically involves multiple steps, starting with the preparation of the core spiro structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro rings and the incorporation of sulfur atoms.
-
Step 1: Formation of the Core Spiro Structure
Reagents: Cyclohexanone, benzyl chloride, and thiourea.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at elevated temperatures (around 80-100°C) to promote the formation of the spiro structure.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
-
Reduction: : Reduction reactions can target the nitrogen atoms or the benzyl groups.
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are performed under an inert atmosphere at low temperatures.
-
Substitution: : The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents: Alkyl halides or acyl chlorides.
Conditions: Reactions are carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines and reduced benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the benzyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane
- This compound
Uniqueness
This compound stands out due to its unique spiro structure and the presence of multiple sulfur atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
6959-94-0 |
|---|---|
分子式 |
C24H30N2S3 |
分子量 |
442.7 g/mol |
IUPAC名 |
3,11-dibenzyl-7,14,15-trithia-3,11-diazadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C24H30N2S3/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)27-24(29-28-23)13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |
InChIキー |
XIXYUPPMRYETOB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12SC3(CCN(CC3)CC4=CC=CC=C4)SS2)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


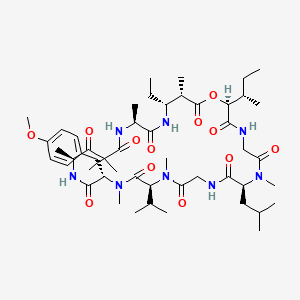
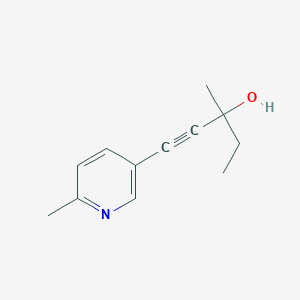
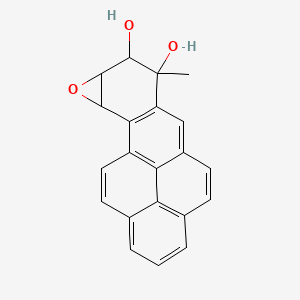
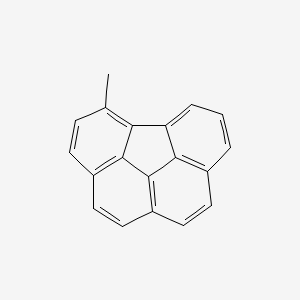

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
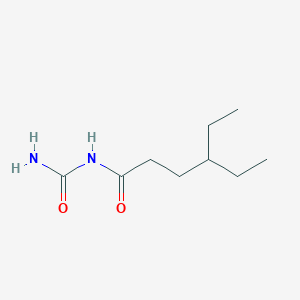
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
